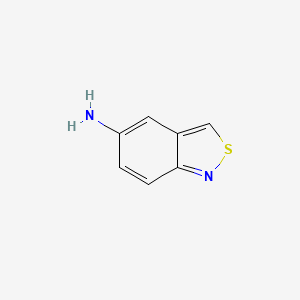

2,1-Benzothiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,1-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHZGJYPGQCCJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698138 | |

| Record name | 2,1-Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51253-66-8 | |

| Record name | 2,1-Benzothiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,1-Benzothiazin-5-amine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel heterocyclic compound, 2,1-benzothiazin-5-amine. Recognizing the scarcity of direct synthesis routes for this specific isomer, this document outlines a rational, multi-step approach commencing with the accessible 2,1-benzothiazin-4(3H)-one 2,2-dioxide. The subsequent strategic nitration and reduction steps are detailed with mechanistic insights and practical considerations. Furthermore, this guide presents a thorough characterization workflow, including predicted spectroscopic data based on analogous structures, to aid in the identification and purification of the target molecule. This whitepaper is intended for researchers and professionals in drug discovery and organic synthesis, offering a foundational blueprint for the exploration of this promising, yet underexplored, chemical scaffold.

Introduction: The Emerging Potential of the 2,1-Benzothiazine Scaffold

The benzothiazine scaffold, a heterocyclic system featuring a benzene ring fused to a thiazine ring, is a cornerstone in medicinal chemistry. While the 1,2- and 1,4-benzothiazine isomers have been extensively investigated, leading to the development of numerous therapeutic agents, the 2,1-benzothiazine framework remains a comparatively nascent field of exploration.[1][2] Derivatives of 2,1-benzothiazine have demonstrated a wide array of biological activities, including potential as antipsychotic, anti-inflammatory, anti-cancer, and analgesic agents.[1] The introduction of an amino group onto this scaffold, specifically at the 5-position, is hypothesized to significantly modulate its electronic properties and biological activity, making 2,1-benzothiazin-5-amine a molecule of considerable interest for drug development programs.[3]

This guide addresses the critical gap in the available literature by proposing a robust and logical synthetic strategy for 2,1-benzothiazin-5-amine. By providing a detailed, step-by-step protocol and a comprehensive characterization plan, we aim to empower researchers to synthesize and investigate this novel compound and its derivatives, thereby unlocking their therapeutic potential.

A Proposed Synthetic Pathway: From Core Scaffold to Final Amine

Due to the absence of a direct, documented synthesis of 2,1-benzothiazin-5-amine, a three-step synthetic route is proposed, starting from the more readily accessible 2,1-benzothiazin-4(3H)-one 2,2-dioxide. This strategy leverages well-established organic transformations, ensuring a high probability of success.

Caption: Proposed synthetic pathway for 2,1-benzothiazin-5-amine.

Step 1: Synthesis of 2,1-Benzothiazin-4(3H)-one 2,2-dioxide

The synthesis of the core 2,1-benzothiazin-4(3H)-one 2,2-dioxide scaffold can be achieved through various reported methods. One effective approach involves the cyclization of methyl 2-(N-alkylmethanesulfonamido)benzoate.[4]

Experimental Protocol:

-

Preparation of the Precursor: Begin with the N-alkylation of a suitable sulfonamide derived from methyl anthranilate.

-

Cyclization: A suspension of hexane-washed sodium hydride in dry dimethylformamide is prepared. The precursor, methyl 2-(N-ethylmethanesulfonamido)benzoate, is added dropwise to this suspension at a controlled temperature.[4]

-

Work-up and Purification: The reaction mixture is carefully quenched and the product is extracted. Purification is typically achieved through recrystallization to yield the desired 1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide.[4]

Step 2: Nitration of the Benzothiazine Core

The introduction of a nitro group at the 5-position is a critical step. The directing effects of the substituents on the benzene ring will govern the regioselectivity of this electrophilic aromatic substitution. While specific nitration of this exact substrate is not widely reported, conditions for the nitration of related benzoxazinones and benzothiazinones can be adapted.[5]

Experimental Protocol:

-

Reaction Setup: Dissolve the 2,1-benzothiazin-4(3H)-one 2,2-dioxide in a suitable solvent, such as concentrated sulfuric acid, and cool the mixture in an ice bath.

-

Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) is prepared and added dropwise to the cooled solution of the benzothiazine derivative.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and dried.

-

Purification: The crude product can be purified by column chromatography or recrystallization to isolate the 5-nitro-2,1-benzothiazin-4(3H)-one 2,2-dioxide.

Step 3: Reduction of the Nitro Group to an Amine

The final step involves the reduction of the nitro group to the target amine. This is a well-established transformation in organic synthesis with numerous reliable methods available.[6][7] The choice of reducing agent should be made based on the overall functional group tolerance of the molecule.

Experimental Protocol:

-

Choice of Reducing Agent: A common and effective method is the use of a metal in an acidic medium, such as iron powder in the presence of ammonium bromide in methanol.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) is another viable option.[8]

-

Reaction Procedure (Fe/NH4Br): The 5-nitro-2,1-benzothiazin-4(3H)-one 2,2-dioxide is dissolved in methanol, and iron powder and ammonium bromide are added. The mixture is heated to reflux and the reaction is monitored by TLC.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the iron salts, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield 2,1-benzothiazin-5-amine.

Comprehensive Characterization of 2,1-Benzothiazin-5-amine

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,1-benzothiazin-5-amine. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for 2,1-benzothiazin-5-amine, based on data from analogous structures.[1][9][10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of 6.5-8.0 ppm, with splitting patterns indicative of a substituted benzene ring. A broad singlet for the amino (-NH₂) protons, and signals for the protons on the thiazine ring. |

| ¹³C NMR | Aromatic carbons appearing in the range of 110-150 ppm. Signals corresponding to the carbons of the thiazine ring. |

| FT-IR | Characteristic N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C=C stretching vibrations in the aromatic region (approx. 1450-1600 cm⁻¹). S=O stretching for the sulfonyl group (if present in the final structure) around 1150 and 1350 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₈N₂OS. Fragmentation patterns consistent with the proposed structure. |

Chromatographic and Physical Analysis

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final compound. |

| Thin-Layer Chromatography (TLC) | For reaction monitoring and preliminary purity assessment. |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

| Elemental Analysis | To confirm the elemental composition (C, H, N, S) of the synthesized compound. |

Potential Applications and Future Directions

The synthesis of 2,1-benzothiazin-5-amine opens up new avenues for the development of novel therapeutic agents. The presence of the amino group provides a handle for further derivatization, allowing for the creation of a library of compounds for biological screening. Given the diverse pharmacological activities of the broader benzothiazine class, this novel amine could be a valuable scaffold for targeting a range of diseases.[12][13][14] Future work should focus on the biological evaluation of 2,1-benzothiazin-5-amine and its derivatives in various assays, including anticancer, anti-inflammatory, and antimicrobial screens.

Caption: Workflow for the development of drug candidates from 2,1-benzothiazin-5-amine.

Conclusion

This technical guide has presented a detailed and scientifically grounded approach to the synthesis and characterization of the novel compound 2,1-benzothiazin-5-amine. By outlining a plausible multi-step synthesis and a comprehensive characterization strategy, this document provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The exploration of this underrepresented scaffold holds significant promise for the development of new therapeutic agents, and it is our hope that this guide will facilitate and inspire further research in this exciting area.

References

-

MDPI. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Efficient Reduction of Nitroarenes and Azoarenes to Arylamines by Pb/NH4Br under Neutral Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of selective reduction of nitroarenes to arylamines or arylhydroxylamines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes. Retrieved from [Link]

-

ACS Publications. (2021). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Retrieved from [Link]

-

PubMed. (n.d.). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of some biologically effective 2,1-benzothiazine derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) 2,1-Benzothiazine - (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Propyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Retrieved from [Link]

-

ResearchGate. (2024). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The general formula for 1-R-1Н-2,1-benzothiazin-4(3Н)-one 2,2-dioxides. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of 4H-1,4-benzothiazine and substituted piperazine mixture. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines. Retrieved from [Link]

-

ResearchGate. (n.d.). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1H-2,3-Benzothiazin-4(3H)-one 2,2-dioxide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

-

SciSpace. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). 2H-1,4-benzothiazin-3-one derivatives: synthetic pathways. Retrieved from [Link]

Sources

- 1. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. 1-Ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,1-Benzothiazol-5-amine

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 2,1-Benzothiazol-5-amine (CAS No: 51253-66-8), a heterocyclic amine of interest in synthetic and medicinal chemistry. As a structural isomer of the more commonly studied 1,3-benzothiazole amines, a precise understanding of its unique properties is critical for its effective application. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights, and a robust framework for its characterization. We delve into the molecular structure, physical characteristics, spectroscopic signature, and safe handling of this compound, grounding all claims in authoritative references.

Molecular Identity and Structural Characteristics

2,1-Benzothiazol-5-amine is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an amine substituent at the 5-position. This specific isomeric arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions, distinguishing it from other benzothiazole amines.

The foundational step in characterizing any chemical entity is to confirm its structural integrity and fundamental properties. The molecular structure of 2,1-Benzothiazol-5-amine is depicted below.

Figure 1: Chemical Structure of 2,1-Benzothiazol-5-amine.

A summary of its key identifiers is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | 2,1-benzothiazol-5-amine | [1] |

| CAS Number | 51253-66-8 | [1] |

| Molecular Formula | C₇H₆N₂S | [1] |

| Molecular Weight | 150.2 g/mol | [1] |

| Canonical SMILES | C1=CC2=NSC=C2C=C1N | [1] |

Physical and Chemical Properties

The macroscopic properties of a compound, such as its melting point and solubility, are direct consequences of its molecular structure and are pivotal for determining its handling, formulation, and application.

| Property | Value | Source(s) |

| Appearance | Powder | [1] |

| Melting Point | Not available. Data for the related isomer 1,3-benzothiazol-5-amine is in the range of 112-115 °C. | [2] |

| Boiling Point | Not available. Predicted for a related isomer to be ~303 °C. | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [2] |

| pKa (Predicted) | 1.75 ± 0.47 (Predicted for a related isomer) | [2] |

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like 2,1-Benzothiazol-5-amine, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry powder is packed into a capillary tube to a depth of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated digital melting point apparatus.

-

Measurement: The sample is heated at a rapid rate (e.g., 10 °C/min) to quickly determine an approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) through this approximate range to accurately determine the melting point—the range from the first appearance of liquid to the complete liquefaction of the solid.

-

Validation: The apparatus calibration should be verified using certified standards (e.g., caffeine, vanillin) bracketing the expected melting point.

Causality and Insights: This method is chosen for its simplicity, small sample requirement, and high precision when properly calibrated. The sharpness of the melting range provides a qualitative measure of purity; impurities typically depress and broaden the melting range.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2,1-Benzothiazol-5-amine

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Analytical Frontier

In the landscape of drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 2,1-Benzothiazol-5-amine, a distinct isomer within the benzothiazole family, presents a unique analytical challenge. Unlike its more common 1,3-benzothiazole counterparts, public-domain spectral libraries for 2,1-Benzothiazol-5-amine are notably sparse. This guide, therefore, adopts the perspective of a senior scientist tasked with characterizing a novel or less-documented compound.

Instead of merely presenting extant data, we will construct a comprehensive analytical framework grounded in first principles and comparative data from analogous structures. This document serves as both a methodological guide and a predictive analysis, detailing the experimental workflows and interpreting the anticipated spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to provide researchers and drug development professionals with a robust, field-proven strategy for the structural verification of 2,1-Benzothiazol-5-amine and similar heterocyclic amines.

The Integrated Spectroscopic Workflow

The definitive characterization of a molecule like 2,1-Benzothiazol-5-amine (C₇H₆N₂S, Molecular Weight: 150.20 g/mol ) is not achieved by a single technique but by the synergistic integration of multiple spectroscopic methods.[1][2] Each method provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular mass and fragmentation patterns, infrared spectroscopy identifies functional groups, and NMR spectroscopy maps the precise carbon-hydrogen framework.

The logical flow of analysis ensures that information from one technique informs the interpretation of the next, creating a self-validating system.

Caption: Integrated workflow for the spectroscopic analysis of 2,1-Benzothiazol-5-amine.

Mass Spectrometry (MS)

2.1. Rationale for Electron Ionization (EI)

For small, thermally stable organic molecules like 2,1-Benzothiazol-5-amine, Electron Ionization (EI) is the method of choice.[3] It is a "hard" ionization technique, meaning it imparts significant energy to the molecule, leading to reproducible and structurally informative fragmentation.[4][5] This fragmentation pattern serves as a molecular fingerprint, aiding in structural confirmation. The standard electron energy of 70 eV is utilized to ensure that fragmentation patterns are consistent and comparable to library data, were it available.[6]

2.2. Expected Mass Spectrum

The primary goal is to confirm the molecular weight and gain insights from the fragmentation pathway.

-

Molecular Ion (M⁺•): Given the molecular formula C₇H₆N₂S, the compound contains two nitrogen atoms. The Nitrogen Rule predicts that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight is 150.20 g/mol , so a prominent molecular ion peak (M⁺•) is expected at m/z = 150 .[2] The presence of a strong molecular ion peak is characteristic of aromatic systems due to their stability.[7]

-

Isotope Peaks: The presence of sulfur (³⁴S isotope is ~4.2% abundant) will result in a small but distinct M+2 peak at m/z = 152. The natural abundance of ¹³C will produce an M+1 peak (m/z = 151) with an intensity of approximately 7.8% relative to the M⁺• peak (7 carbons x 1.1%).

-

Key Fragmentation Pathways: The fragmentation will be driven by the stability of the aromatic system and the presence of the amine group.

Caption: Plausible EI fragmentation pathway for 2,1-Benzothiazol-5-amine.

2.3. Summary of Predicted Mass Data

| m/z Value | Predicted Identity | Rationale |

| 150 | [C₇H₆N₂S]⁺• (M⁺•) | Molecular Ion |

| 135 | [C₇H₅NS]⁺• | Loss of an imine radical (•NH) |

| 123 | [C₆H₅N₂]⁺ | Loss of •CHS radical |

| 96 | [C₅H₄S]⁺• | Loss of HCN from the m/z 135 fragment |

| 90 | [C₆H₄N]⁺ | Loss of carbon monosulfide (CS) |

2.4. Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Utilize a gas chromatograph (GC) coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Injector: 250 °C, splitless mode.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the molecular ion peak and compare the fragmentation pattern with the predicted pathway.

Infrared (IR) Spectroscopy

3.1. Rationale for FTIR with KBr Pellet

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For solid samples, the potassium bromide (KBr) pellet method is a standard procedure.[8] KBr is transparent to infrared radiation and acts as a matrix to hold the sample, allowing for a clear transmission spectrum to be obtained.[9] Proper sample preparation is critical to avoid scattering and absorption interference from moisture.[10][11]

3.2. Expected IR Absorptions

The IR spectrum of 2,1-Benzothiazol-5-amine will be dominated by vibrations from the primary amine group and the aromatic heterocyclic ring system.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Rationale |

| 3450 - 3300 | N-H Stretch | Two distinct, sharp-to-medium peaks | Asymmetric and symmetric stretching of the primary amine (-NH₂).[12] |

| 3100 - 3000 | Aromatic C-H Stretch | Multiple weak, sharp peaks | C-H stretching vibrations on the benzothiazole ring system. |

| 1650 - 1550 | N-H Bend & C=C/C=N Stretch | Strong, sharp peaks | Scissoring vibration of the -NH₂ group, overlapping with C=C and C=N stretching vibrations of the aromatic and thiazole rings. |

| 1500 - 1400 | Aromatic C=C Stretch | Multiple medium-to-strong peaks | "Skeletal" vibrations of the fused aromatic ring system. |

| 1350 - 1200 | Aromatic C-N Stretch | Medium-to-strong peak | Stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong peaks | The substitution pattern on the benzene ring will determine the exact position of these bands, providing structural clues. |

| ~700 | C-S Stretch | Weak-to-medium peak | Characteristic vibration for the C-S bond within the thiazole ring.[12] |

3.3. Experimental Protocol: KBr Pellet Method

-

Material Preparation:

-

Gently grind ~1-2 mg of the 2,1-Benzothiazol-5-amine sample into a fine powder using an agate mortar and pestle.

-

Separately, ensure ~200 mg of spectroscopic grade KBr powder is thoroughly dried (e.g., at 110 °C for 2-3 hours) to remove moisture.[9]

-

-

Mixing: Add the ground sample to the dried KBr powder in the mortar. Mix rapidly but thoroughly for about one minute to ensure a homogenous mixture and minimize moisture absorption.[8]

-

Pellet Pressing:

-

Pellet Inspection: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.[11]

-

Spectral Acquisition:

-

Acquire a background spectrum using a pure KBr pellet or an empty sample holder.

-

Place the sample pellet in the FTIR spectrometer's sample holder and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Rationale and Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom. For 2,1-Benzothiazol-5-amine, a combination of 1D (¹H, ¹³C) and potentially 2D experiments (like COSY or HSQC) would provide a definitive structural proof.

4.2. Predicted ¹H NMR Spectrum

The molecule has 4 aromatic protons and 2 amine protons. The spectrum will be complex due to the fused ring system. A deuterated solvent such as DMSO-d₆ is a good choice, as it will solubilize the polar amine and its N-H protons will be observable as a broad singlet.

Caption: Key proton environments and predicted chemical shift regions for 2,1-Benzothiazol-5-amine.

Table of Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-3 | 8.8 - 9.2 | Singlet (s) or narrow doublet | N/A or small J | Proton on the thiazole ring, deshielded by adjacent heteroatoms (N, S). |

| H-7 | 7.6 - 7.9 | Doublet (d) | J ≈ 8-9 Hz | Ortho-coupled to H-6. |

| H-6 | 7.0 - 7.3 | Doublet of doublets (dd) | J ≈ 8-9 Hz, 2-3 Hz | Ortho-coupled to H-7, meta-coupled to H-4. |

| H-4 | 6.8 - 7.1 | Doublet (d) | J ≈ 2-3 Hz | Meta-coupled to H-6. Position is upfield due to the ortho-directing effect of the -NH₂ group. |

| -NH₂ | ~5.5 | Broad singlet (br s) | N/A | Protons are exchangeable. Signal will disappear upon D₂O shake.[13] |

4.3. Predicted ¹³C NMR Spectrum

The molecule has 7 unique carbon atoms. Proton-decoupled ¹³C NMR will show 7 distinct singlets.

Table of Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon(s) | Predicted δ (ppm) | Rationale |

| C-7a | 150 - 155 | Quaternary carbon at the ring junction, adjacent to S. |

| C-3a | 148 - 152 | Quaternary carbon at the ring junction, adjacent to N. |

| C-5 | 145 - 150 | Aromatic carbon directly attached to the electron-donating -NH₂ group. |

| C-3 | 140 - 145 | Carbon on the thiazole ring, deshielded by heteroatoms. |

| C-7 | 125 - 130 | Aromatic CH carbon. |

| C-6 | 115 - 120 | Aromatic CH carbon. |

| C-4 | 105 - 110 | Aromatic CH carbon ortho to the -NH₂ group, shielded by its electron-donating effect. |

4.4. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.[14]

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. Ensure complete dissolution.[15]

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[16]

-

Cap the NMR tube securely.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peaks).

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 32 scans, 1-2 second relaxation delay, spectral width of -2 to 12 ppm.

-

Process the data (Fourier transform, phase correction, baseline correction).

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans (due to lower sensitivity), 2-second relaxation delay, spectral width of 0 to 200 ppm.

-

Process and calibrate the data (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Confirmatory Test (D₂O Shake):

-

After acquiring the initial ¹H spectrum, remove the sample, add one drop of D₂O, shake gently to mix, and re-acquire the spectrum. The disappearance of the -NH₂ signal confirms its assignment.

-

Conclusion and Structural Verification

The structural elucidation of 2,1-Benzothiazol-5-amine is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The mass spectrum will confirm the molecular weight of 150 and provide fragmentation evidence consistent with the benzothiazole core. The IR spectrum will verify the presence of the primary amine and the aromatic ring system. Finally, ¹H and ¹³C NMR spectroscopy will provide the definitive map of the molecular structure, with the chemical shifts and coupling patterns aligning with the predicted electronic environment of each nucleus. By integrating these techniques within the rigorous protocols described, a researcher can confidently and authoritatively confirm the structure of this compound, even in the absence of pre-existing library data.

References

-

How FTIR Pellet Press Works In Sample Preparation For Spectroscopy Analysis. (n.d.). Specac. Retrieved from [Link]

-

Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research, 2(2). Retrieved from [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Academic Research. Retrieved from [Link]

-

Srivastava, V. (2024). Making Molecules Fly: Ionization Methods in Mass Spec. Bitesize Bio. Retrieved from [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]

-

Mhadgut, S. C., & Thiemann, W. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(8), e4758. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

-

Electron ionization. (2023). In Wikipedia. Retrieved from [Link]

-

Wang, H., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(19), 4538. Retrieved from [Link]

-

NMR Sample Preparation. (2013). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Sample Preparation. (n.d.). University College London, Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2024). ALWSCI Technologies. Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry, 6(1), 101-107. Retrieved from [Link]

-

2,1-benzothiazol-5-amine. (n.d.). American Elements. Retrieved from [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Konyushkin, L. D., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(3), 968. Retrieved from [Link]

-

Kantharaju, K., et al. (2014). A combined experimental and theoretical investigation of the structures of para- and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland. Retrieved from [Link]

-

Reactions of benzothiazole derivative (5) with some amines and with 2-mercaptoethanol. (2022). Molecules, 27(19), 6528. Retrieved from [Link]

-

Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2020). Der Pharma Chemica, 12(1), 1-17. Retrieved from [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry, 6(1), 101-107. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiyah University. Retrieved from [Link]

-

2-Benzothiazolamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzothiazol-5-amine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

H 1 NMR for compound (5). (n.d.). ResearchGate. Retrieved from [Link]

-

2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. (2023). Molecules, 28(5), 2133. Retrieved from [Link]

-

Fragmentation and Interpretation of Spectra. (n.d.). In Mass Spectrometry: A Foundation Course. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Benzothiazol-5-amine | C7H6N2S | CID 70749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. bitesizebio.com [bitesizebio.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 10. scienceijsar.com [scienceijsar.com]

- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 12. repository.qu.edu.iq [repository.qu.edu.iq]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. cif.iastate.edu [cif.iastate.edu]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

A Technical Guide to the Single-Crystal X-ray Structure Determination of 2,1-Benzothiazol-5-amine for Drug Discovery Applications

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] While the 1,3-benzothiazole isomer is well-studied, the less common 2,1-benzothiazole framework presents an opportunity for novel drug design. The precise three-dimensional atomic arrangement, elucidated through single-crystal X-ray diffraction (SCXRD), is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and securing intellectual property. This guide provides a comprehensive, field-proven protocol for the determination of the crystal structure of 2,1-Benzothiazol-5-amine, a novel derivative. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the causal logic behind key experimental decisions, from crystal growth to final structural refinement and validation.

Introduction: The Strategic Importance of the Benzothiazole Core

Benzothiazole and its derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological potential.[3] The fusion of a benzene ring with a thiazole ring creates a privileged scaffold that has been successfully exploited to develop agents with significant antitumour, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[4][5] The biological activity is profoundly influenced by the substitution pattern on the benzothiazole ring system.[4]

Determining the crystal structure of a novel analogue like 2,1-Benzothiazol-5-amine provides indisputable proof of its chemical identity, stereochemistry, and conformation. This atomic-level information is the foundation for rational drug design, enabling computational modeling and the strategic development of derivatives with enhanced potency and selectivity.

Prerequisite: Synthesis and High-Purity Material

The success of any crystallographic endeavor is contingent upon the quality of the starting material. Before attempting crystallization, it is imperative that 2,1-Benzothiazol-5-amine is synthesized and purified to the highest possible level (typically >99% purity, as assessed by HPLC and NMR). Impurities can inhibit nucleation and impede crystal growth, often leading to oils, amorphous precipitates, or poorly diffracting microcrystals. Several synthetic routes for benzothiazole derivatives have been established, often involving the condensation of aminothiols with various reagents.[6][7]

Protocol I: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging bottleneck in structure determination.[8][9] The process relies on creating a supersaturated solution from which the analyte can slowly precipitate in an ordered, crystalline lattice. The choice of method and solvent is critical and often requires empirical screening.

Causality in Solvent Selection

The ideal crystallization solvent (or solvent system) should exhibit moderate solubility for 2,1-Benzothiazol-5-amine. If solubility is too high, achieving supersaturation is difficult; if it's too low, an insufficient amount of material will be in the solution phase. A preliminary solubility screen with a range of common solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) is a crucial first step.[10] For this molecule, with its amine and heterocyclic functionalities, polar protic or aprotic solvents are logical starting points.

Step-by-Step Crystallization Methodologies

Method A: Slow Solvent Evaporation This is the simplest method and often a good starting point.[10]

-

Preparation: Dissolve 5-10 mg of purified 2,1-Benzothiazol-5-amine in the minimum amount of a suitable solvent (e.g., methanol or acetonitrile) in a small, clean glass vial.

-

Incubation: Cover the vial with a cap, or Parafilm, and puncture it with a needle 1-3 times. The number of holes dictates the rate of evaporation; fewer holes lead to slower evaporation and potentially larger, higher-quality crystals.

-

Observation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature). Monitor periodically over several days to weeks for crystal formation.

Method B: Vapor Diffusion This technique is more controlled and is effective for compounds that are highly soluble in one solvent but insoluble in another.[11]

-

Inner Vial Preparation: Dissolve 5-10 mg of the compound in 0.5 mL of a relatively low-volatility solvent in which it is readily soluble (the "solvent," e.g., dichloromethane or toluene). Place this small, open vial inside a larger vial or beaker.

-

Outer Vial Preparation: Carefully add 2-3 mL of a "precipitant" or "anti-solvent" to the larger vial. This should be a solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., hexane or pentane).

-

System Seal: Seal the outer vial tightly. The vapor of the more volatile anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.

-

Incubation & Observation: Store in a stable, vibration-free location and monitor for crystal growth.

The Overall Crystallographic Workflow

The journey from a purified compound to a refined crystal structure follows a well-defined, multi-stage process. Each stage builds upon the previous one, requiring careful execution and data analysis to ensure a successful outcome.

Caption: Overall workflow for crystal structure determination.

Protocol II: Single-Crystal X-ray Diffraction (SCXRD) Data Collection

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.[12]

Crystal Selection and Mounting

-

Selection: Under a polarized light microscope, select a crystal that is approximately 0.1-0.3 mm in size, appears transparent, has well-defined faces, and exhibits sharp extinction under cross-polarized light.

-

Mounting: Carefully pick up the selected crystal using a cryo-loop and a small amount of paratone or cryo-oil. The oil prevents the loss of any solvent from the crystal lattice.

-

Flash Cooling: Immediately place the mounted crystal into a cold nitrogen stream (typically 100 K) on the diffractometer. This process, known as flash cooling, minimizes radiation damage during data collection.

Step-by-Step Data Collection Protocol

This protocol is generalized for a modern CCD or CMOS detector-based diffractometer.[13]

-

Crystal Centering: Using the instrument's video microscope, precisely center the crystal in the X-ray beam.

-

Unit Cell Determination: Collect a preliminary set of diffraction images (e.g., 20-40 frames with short exposure times). The software uses the positions of the Bragg peaks on these images to determine the crystal's unit cell parameters and Bravais lattice.[12]

-

Strategy Calculation: Based on the determined crystal system and unit cell, the software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves defining the necessary ranges of goniometer angles to be scanned.[14]

-

Full Data Collection: Execute the data collection strategy. This may take several hours.[12] The instrument will collect hundreds or thousands of frames, rotating the crystal by a small amount (e.g., 0.5°) for each frame.

-

Data Integration and Scaling: After collection, the software processes the raw images.

-

Integration: The intensity of each reflection (spot) on every frame is measured and integrated.

-

Scaling: The integrated intensities from all frames are scaled together to correct for variations in exposure, crystal decay, and absorption, producing the final reflection data file (.hkl file).

-

Protocol III: Structure Solution and Refinement

With the .hkl file (containing reflection intensities) and an .ins file (containing crystal data and instructions), the process of determining the atomic positions begins. The SHELX suite of programs is the industry standard for small-molecule crystallography.[15][16]

The Structure Solution and Refinement Cycle

The process is iterative. An initial model is generated and then progressively improved through cycles of least-squares refinement, where the calculated diffraction pattern from the model is compared against the experimental data.

Caption: The iterative cycle of crystallographic structure refinement.

Step-by-Step Refinement Guide using SHELXL

-

Initial Solution (SHELXS): Run the structure solution program (e.g., SHELXS) using direct methods. This will provide an initial structural model, often identifying most of the non-hydrogen atoms.[16] The output is a .res file, which is a new instruction file containing the initial atom coordinates.

-

First Refinement: Rename the .res file to .ins and perform the first cycle of least-squares refinement using SHELXL.[17] This will refine the positions of the initial atoms.

-

Atom Assignment and Model Completion: Examine the refined model and the difference electron density map. Large positive peaks in the map indicate the positions of missing atoms. Add these atoms to the model and assign their element types correctly.

-

Isotropic to Anisotropic Refinement: Once all non-hydrogen atoms are located and the model is chemically sensible, refine the atoms anisotropically. This models the atomic vibrations as ellipsoids rather than spheres, providing a more accurate representation.

-

Addition of Hydrogen Atoms: Hydrogen atoms are typically placed in calculated geometric positions and refined using a "riding model" (AFIX instructions in SHELXL).[16]

-

Final Refinement Cycles: Run a final series of refinement cycles until the model converges. Convergence is reached when the R-factors are stable and the maximum parameter shift is negligible.

-

Validation: The final step is to generate a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structures.[15]

Data Interpretation and Presentation

The quality of the final structure is assessed using several metrics.[18] A well-refined structure will have low R-factors, a Goodness-of-Fit (GOF) close to 1.0, and a flat final difference electron density map.

Key Crystallographic Data (Template)

The final results are summarized in a standard crystallographic table. The following is a template of expected parameters for 2,1-Benzothiazol-5-amine.

| Parameter | Value (Illustrative) | Explanation |

| Crystal Data | ||

| Chemical formula | C₇H₆N₂S | The molecular formula of the compound. |

| Formula weight ( g/mol ) | 150.20 | The molar mass of the compound. |

| Crystal system | Monoclinic | The crystal system defines the symmetry of the unit cell. |

| Space group | P2₁/c | The specific symmetry operations present in the crystal. |

| a, b, c (Å) | 8.123(4), 10.456(5), 9.321(3) | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 105.21(2), 90 | The angles of the unit cell. |

| Volume (ų) | 764.5(6) | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Data Collection | ||

| Radiation type | Mo Kα (λ = 0.71073 Å) | The wavelength of X-rays used for the experiment. |

| Temperature (K) | 100(2) | The temperature at which data was collected. |

| Refinement | ||

| R-int | 0.035 | The merging R-value, indicating the agreement between symmetry-equivalent reflections. |

| Final R1 [I > 2σ(I)] | 0.042 | The R-factor for observed reflections, a measure of agreement between observed and calculated amplitudes. |

| wR2 (all data) | 0.105 | The weighted R-factor for all data, based on F². |

| Goodness-of-fit (GOF) on F² | 1.05 | Should be close to 1 for a good refinement. |

| Δρ_max, Δρ_min (e Å⁻³) | 0.25, -0.21 | The largest peak and hole in the final difference map, indicating residual electron density. |

Molecular Structure Visualization

A key output is the visualization of the molecule with proper atom numbering, which is essential for discussing the structure in publications and reports.

Caption: Hypothetical atom numbering scheme for 2,1-Benzothiazol-5-amine.

Conclusion

The successful determination of the crystal structure of 2,1-Benzothiazol-5-amine is a critical, value-adding step in the drug discovery process. It provides unambiguous structural proof and detailed conformational and stereochemical information that is otherwise unattainable. The rigorous, systematic approach outlined in this guide—from meticulous crystallization to careful data collection and iterative refinement—establishes a self-validating workflow that ensures the generation of an accurate and reliable final model. This structural blueprint is invaluable for guiding further chemical modification, understanding biological activity, and accelerating the development of novel therapeutics based on this promising heterocyclic scaffold.

References

-

Kaur, R., et al. (2021). Medicinal significance of benzothiazole scaffold: an insight view. PubMed, [Link]

-

Kaur, R., et al. (2021). Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online, [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton, [Link]

-

Asif, M., & Imran, M. (2021). A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. Bentham Science, [Link]

-

Mathew, B., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science, [Link]

-

Kaur, R., et al. (2021). Medicinal significance of benzothiazole scaffold: An insight view. ResearchGate, [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech, [Link]

-

Unknown. (n.d.). Crystallization of small molecules. Course Hero, [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing), [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information, [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. National Center for Biotechnology Information, [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare, [Link]

-

Mogk, D. (2007). Single-crystal X-ray Diffraction. SERC (Carleton), [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. University of Isfahan, [Link]

-

Sheldrick, G. M. (n.d.). SHELXL-97. University of Göttingen, [Link]

-

HKL Research. (n.d.). Small Molecule Structure Solution and Refinement. HKL Research, [Link]

-

Al-Ostath, A. I., et al. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, [Link]

- Rowlett, R. S. (n.d.).

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature, [Link]

-

Yurttaş, L., et al. (2021). Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. Taylor & Francis Online, [Link]

-

Kumar, V., et al. (2023). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Journal of Drug Delivery and Therapeutics, [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan, [Link]

-

Minor, W., et al. (2011). Data Collection for Crystallographic Structure Determination. National Center for Biotechnology Information, [Link]

-

Kurasov, D. O., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information, [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. jyoungpharm.org [jyoungpharm.org]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. sptlabtech.com [sptlabtech.com]

- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 18. hkl-xray.com [hkl-xray.com]

Introduction: The 'Why' and 'How' of Computational Scrutiny

An In-Depth Technical Guide to Quantum Chemical Calculations for 2,1-Benzothiazol-5-amine

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 2,1-Benzothiazol-5-amine. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol.

2,1-Benzothiazol-5-amine belongs to the benzothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2] These molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Understanding the fundamental electronic and structural properties of 2,1-Benzothiazol-5-amine is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets—a critical step in rational drug design.[4][5]

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful "computational microscope" to probe these properties.[6][7][8] By solving approximations of the Schrödinger equation, we can generate highly accurate models of molecular geometry, electronic charge distribution, and spectroscopic behavior, offering insights that are often difficult or impossible to obtain through experimental means alone.[9][10]

This guide details a complete workflow, from initial structure preparation to the analysis of key quantum chemical descriptors that inform drug discovery efforts.

Chapter 1: Establishing the Theoretical Framework

The selection of an appropriate theoretical method and basis set is the most critical decision in a quantum chemical study. This choice dictates the balance between computational cost and the accuracy of the results.

The Rationale for Density Functional Theory (DFT)

For a molecule like 2,1-Benzothiazol-5-amine (Formula: C₇H₆N₂S)[11], DFT is the method of choice. It provides excellent accuracy for a wide range of chemical systems without the prohibitive computational expense of higher-level wavefunction-based methods. We will employ the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its reliability in predicting the geometries and electronic properties of organic molecules.

Selecting a Robust Basis Set: The 6-311++G(d,p) Choice

The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for accurate predictions. We recommend the 6-311++G(d,p) basis set for the following reasons:

-

6-311G : This is a triple-zeta valence basis set, meaning it uses three separate functions to describe each valence electron, providing a high degree of flexibility and accuracy.

-

++ : The double plus indicates the addition of diffuse functions to both heavy atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, such as the nitrogen and sulfur atoms in the benzothiazole core and the amine group.

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow the electron orbitals to change shape and directionality, which is fundamental for an accurate description of chemical bonding.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is well-validated for studying bioactive molecules and provides reliable results that can be correlated with experimental data.[12]

Caption: Selection of the core computational approach.

Chapter 2: A Self-Validating Computational Workflow

This section provides a step-by-step protocol. Each step is designed to build upon the last and includes an internal validation check to ensure the trustworthiness of the results.

Step 1: Initial Structure Generation

The first step is to create a three-dimensional starting structure for 2,1-Benzothiazol-5-amine. This can be done using molecular building software like GaussView or Avogadro. Alternatively, the structure can be retrieved from chemical databases such as PubChem.

Caption: Atomic connectivity of 2,1-Benzothiazol-5-amine.

Step 2: Geometry Optimization and Frequency Analysis

This is the most critical computational step. Geometry optimization finds the lowest energy arrangement of the atoms, corresponding to the molecule's most stable conformation.

Protocol:

-

Load the initial structure into the computational software.

-

Set up the calculation using the chosen DFT method and basis set (B3LYP/6-311++G(d,p)).

-

Specify the calculation type as Opt (Optimization) followed by Freq (Frequency).

-

Execute the calculation.

Trustworthiness - The Self-Validating Frequency Check: The frequency calculation is non-negotiable. After the geometry is optimized, this calculation determines the vibrational modes of the molecule.

-

A successful optimization is confirmed by the absence of any imaginary frequencies in the output.

-

An imaginary frequency indicates that the optimized structure is not a true energy minimum but a transition state. If one is found, the geometry must be perturbed and re-optimized.

Step 3: Analysis of Electronic and Chemical Properties

Once a true energy minimum is confirmed, we can analyze the electronic properties derived from the calculation.

A. Frontier Molecular Orbitals (HOMO-LUMO Analysis) The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and less stable.[9] This is vital for predicting how the molecule might engage in chemical reactions or interact with a biological receptor.

B. Molecular Electrostatic Potential (MEP) Mapping The MEP is a visualization of the total electrostatic potential on the electron density surface of the molecule. It provides a rich, intuitive map of charge distribution.

-

Red/Yellow Regions: Indicate negative potential (electron-rich), which are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

-

Blue Regions: Indicate positive potential (electron-poor), which are susceptible to nucleophilic attack and likely to act as hydrogen bond donors.

The MEP map is invaluable for predicting non-covalent interactions that govern how a drug molecule binds to its protein target.

Caption: A self-validating workflow for quantum chemical calculations.

Chapter 3: Data Presentation and Interpretation

The quantitative outputs from the calculations should be organized for clarity and comparison.

Table of Key Calculated Properties

| Property | Calculated Value | Significance in Drug Design |

| Electronic Energy | Value in Hartrees | Provides the total electronic energy at 0 K. |

| Dipole Moment | Value in Debye | Indicates overall molecular polarity, affecting solubility. |

| HOMO Energy | Value in eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | Value in eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Value in eV | Correlates with chemical reactivity and kinetic stability.[9] |

| Zero-Point Vibrational Energy | Value in Kcal/Mol | The inherent vibrational energy at 0 K. |

Note: The actual values would be populated upon completion of the calculations.

Correlating Calculations with Experimental Data

The trustworthiness of the computational model can be further solidified by comparing calculated properties with experimental data.

-

Vibrational Spectra: The calculated vibrational frequencies (from the Freq step) correspond to IR and Raman spectral peaks. A scaled comparison between the theoretical and experimental spectra can validate the accuracy of the optimized geometry.

-

NMR Spectra: Chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. Close agreement between calculated and experimental NMR shifts provides strong evidence for the correctness of the computed molecular structure.[12][13]

Conclusion

This guide outlines an expert-level, self-validating protocol for conducting quantum chemical calculations on 2,1-Benzothiazol-5-amine. By following this workflow, researchers can reliably determine the molecule's key structural and electronic properties. These computationally derived insights into reactivity, stability, and intermolecular interaction potential are indispensable for guiding the synthesis of novel derivatives and accelerating the data-driven design of new therapeutic agents.

References

- Srivastava, A. K., & Misra, N. (2022). DFT Based Studies on Bioactive Molecules. Bentham Books.

- Bentham Books. (n.d.). DFT Based Studies on Bioactive Molecules.

- ResearchGate. (n.d.). DFT Based Studies on Bioactive Molecules | Request PDF.

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- College of Charleston Library. (n.d.). DFT based studies on bioactive molecules.

- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- MDPI. (n.d.).

- Asian Journal of Biomedical and Pharmaceutical Sciences. (n.d.).

- MDPI. (n.d.).

- ResearchGate. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.

- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.

- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- ResearchGate. (n.d.).

- PubMed. (2024). Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction.

- Ingenta Connect. (2013). Design, Synthesis and Computational Studies of New Benzothiazole Substituted Quinazolines as Potential Antimicrobial Agents.

- Nature and Science. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media.

- American Elements. (n.d.). 2,1-benzothiazol-5-amine.

- PubChem. (n.d.). Benzothiazol-5-amine.

Sources

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DFT Based Studies on Bioactive Molecules - Ambrish Kumar Srivastava, Neeraj Misra - Google Books [books.google.com]

- 7. DFT Based Studies on Bioactive Molecules [benthambooks.com]

- 8. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 9. mdpi.com [mdpi.com]

- 10. sciencepub.net [sciencepub.net]

- 11. americanelements.com [americanelements.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel 2,1-Benzothiazol-5-amine Derivatives

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The inherent structural features of the benzothiazole nucleus, a fusion of a benzene and a thiazole ring, provide a versatile scaffold for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[3][4]

The therapeutic potential of benzothiazole derivatives is underscored by the existence of approved drugs and numerous compounds in clinical and preclinical development.[5] For instance, 2-(4-aminophenyl)benzothiazoles have shown remarkable promise as both antitumour agents and diagnostics for Alzheimer's disease.[5] The mechanism of action for many of these compounds involves the inhibition of crucial cellular targets, such as tyrosine kinases, topoisomerases, and cyclooxygenases, making them attractive candidates for targeted therapies.[6][7]

This guide focuses on a novel, underexplored subclass: 2,1-benzothiazol-5-amine derivatives . While the broader benzothiazole family is well-documented, the specific influence of the 5-amino substitution on the 2,1-benzothiazine core remains a promising area for investigation. The introduction of an amine group at the C-5 position not only has the potential to modulate the electronic properties and biological activity of the scaffold but also serves as a key functional handle for the synthesis of a diverse library of derivatives. This guide provides a comprehensive framework for the synthesis and systematic biological evaluation of these novel compounds.

Synthetic Strategy: A Generalized Approach to 2,1-Benzothiazol-5-amine Derivatives

The synthesis of novel 2,1-benzothiazol-5-amine derivatives can be approached through established methodologies for constructing the benzothiazole core, followed by functionalization. A common and effective strategy involves the condensation of a substituted 2-aminothiophenol with various electrophilic partners.[8][9] For the synthesis of the target 5-amino derivatives, a plausible route begins with a suitably protected 4-amino-2-nitrothiophenol.

The general synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 2,1-benzothiazol-5-amine derivatives.

This multi-step synthesis allows for the introduction of diversity at the 2-position of the benzothiazole ring through the choice of aldehyde or carboxylic acid in the condensation step. Furthermore, the 5-amino group, once deprotected, can be further modified to explore a wider chemical space and investigate structure-activity relationships (SAR).

Biological Activity Screening Cascade

A hierarchical screening approach is recommended to efficiently evaluate the biological potential of the newly synthesized 2,1-benzothiazol-5-amine derivatives. This cascade prioritizes broad-spectrum initial screens followed by more specific mechanistic assays for promising lead compounds.

Caption: Hierarchical screening cascade for novel 2,1-benzothiazol-5-amine derivatives.

I. Anticancer Activity Screening

The anticancer potential of benzothiazole derivatives is well-established, with mechanisms including the inhibition of key signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[7] A robust initial screen is the National Cancer Institute's (NCI) 60-human tumour cell line panel.[8][10]

Protocol: NCI-60 One-Dose and Five-Dose Screen

This protocol is adapted from the NCI Developmental Therapeutics Program.[11][12]

-

Cell Culture: The 60 human tumour cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[11]

-

Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[11]

-

One-Dose Screen: After 24 hours, the novel compounds are added at a single high concentration (typically 10⁻⁵ M).[11][12]

-

Incubation: Plates are incubated for 48 hours.

-

Five-Dose Screen: Compounds showing significant growth inhibition in the one-dose screen are then evaluated at five 10-fold dilutions.[11]

-

Cell Viability Assay (Sulforhodamine B - SRB):

-

Fix cells with 10% trichloroacetic acid (TCA).[6]

-

Wash plates to remove TCA.

-

Stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.[6]

-

Wash with 1% acetic acid to remove unbound dye.[6]

-

Solubilize the bound dye with 10 mM Tris base solution.[6][11]

-

Measure absorbance at approximately 540 nm.[6]

-

Data Presentation: Anticancer Activity

| Compound ID | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

| BTA-5A-001 | MCF-7 (Breast) | |||

| BTA-5A-001 | A549 (Lung) | |||

| BTA-5A-002 | MCF-7 (Breast) | |||

| BTA-5A-002 | A549 (Lung) |

GI50: 50% growth inhibition; TGI: Total growth inhibition; LC50: 50% lethal concentration.

II. Antimicrobial Activity Screening

Benzothiazole derivatives have shown notable activity against a range of bacterial and fungal pathogens.[13] The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of novel antimicrobial agents.[14][15]

Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M07) [14]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for many bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16]

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| BTA-5A-001 | |||

| BTA-5A-002 | |||

| Ciprofloxacin | |||

| Fluconazole |

III. Anti-inflammatory Activity Screening

The anti-inflammatory properties of benzothiazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9][16] An in vitro COX inhibition assay is a direct way to assess this activity.[17][18]

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is based on the principle of measuring the production of prostaglandin E2 (PGE2) via an ELISA-based method.[19]

-

Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Incubation Mixture: In a microplate, combine the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-15 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., stannous chloride).

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit.[19]

-

IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of COX activity.

Data Presentation: Anti-inflammatory Activity

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| BTA-5A-001 | |||

| BTA-5A-002 | |||

| Celecoxib |

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and biological evaluation of novel 2,1-benzothiazol-5-amine derivatives. The benzothiazole scaffold represents a privileged structure in medicinal chemistry, and the exploration of this new chemical space holds significant promise for the discovery of new therapeutic agents.[1][2] The proposed screening cascade, encompassing anticancer, antimicrobial, and anti-inflammatory assays, provides a robust platform for identifying lead compounds.

Promising hits from these initial screens should be subjected to further investigation, including detailed mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo efficacy and toxicity profiling. The insights gained from this systematic approach will be invaluable for the rational design of the next generation of benzothiazole-based therapeutics.

References

-

A Review on Anticancer Potentials of Benzothiazole Derivatives. Bentham Science. [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Nature Experiments. [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. [Link]

-